molecular formula C17H20N2O4 B2924412 2-(2,5-dioxopyrrolidin-1-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide CAS No. 1421494-95-2

2-(2,5-dioxopyrrolidin-1-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide

Cat. No.: B2924412
CAS No.: 1421494-95-2
M. Wt: 316.357
InChI Key: DGIIBBBNFMOPER-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide is a novel chemical entity designed for advanced bioconjugation and pharmaceutical research. This compound features a key N-hydroxysuccinimide (NHS) ester group, a well-established amine-reactive moiety that facilitates efficient coupling with biomolecules such as peptides, proteins, and antibodies . The tetralin (1,2,3,4-tetrahydronaphthalene) moiety, a privileged structure in medicinal chemistry, is integrated into the core, potentially enabling interaction with various biological targets and enhancing the compound's utility in drug discovery . The presence of the hydroxymethyl group on the tetralin ring offers a secondary site for further chemical modification, allowing researchers to tailor the molecule's properties or create complex conjugates. While the specific biological activity and full research potential of this compound require further investigation, its structural features make it a valuable tool for developing targeted biotherapeutics, activity-based probes, and other sophisticated research applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-14(10-19-15(21)5-6-16(19)22)18-11-17(23)8-7-12-3-1-2-4-13(12)9-17/h1-4,23H,5-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIIBBBNFMOPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide is a derivative of pyrrolidine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine ring with a dioxo substitution and an acetamide moiety linked to a tetrahydronaphthalene derivative. Its molecular weight is approximately 333.4 g/mol. The presence of the dioxopyrrolidinyl group suggests potential interactions with various biological targets.

Pharmacological Activities

Anticonvulsant Activity

Recent studies have shown that compounds related to 2,5-dioxopyrrolidinyl derivatives exhibit significant anticonvulsant properties. For instance, hybrid compounds derived from this scaffold demonstrated protective effects in mouse models for seizures induced by pentylenetetrazole and maximal electroshock tests. One study reported that a related compound exhibited an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock test, indicating strong anticonvulsant activity .

Antinociceptive Effects

In addition to anticonvulsant properties, these compounds have also shown promising results in pain models. The lead compound from the study mentioned above demonstrated efficacy in formalin-induced pain tests, suggesting that the mechanism may involve inhibition of central sodium/calcium currents and antagonism of the TRPV1 receptor . This dual action on both seizure control and pain management positions such compounds as potential therapeutic agents for epilepsy and neuropathic pain.

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : The compound may inhibit sodium and calcium channels in neuronal membranes, which is critical in reducing excitability and preventing seizures.
  • TRPV1 Receptor Antagonism : By blocking TRPV1 receptors, the compound may reduce pain signaling pathways effectively.
  • Multitargeted Action : The ability to interact with multiple biological targets enhances its therapeutic potential across different conditions.

Study 1: Anticonvulsant Efficacy

In a controlled study involving various animal models, the efficacy of a related pyrrolidine derivative was evaluated against induced seizures. The results indicated significant protection against seizures with minimal side effects .

Study 2: Pain Management

Another study focused on the antinociceptive effects of these compounds using the formalin test in rodents. The findings revealed that these derivatives significantly reduced pain responses compared to control groups .

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